molecular formula C18H19N5O3S B2532548 N-(3,4-dimethoxyphenyl)-2-((6-(5-methyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)acetamide CAS No. 1251681-08-9

N-(3,4-dimethoxyphenyl)-2-((6-(5-methyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)acetamide

Cat. No.: B2532548
CAS No.: 1251681-08-9
M. Wt: 385.44
InChI Key: WUWDLGIYWREEIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,4-dimethoxyphenyl)-2-((6-(5-methyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)acetamide is a synthetic small molecule of significant interest in medicinal chemistry and drug discovery research. Its molecular architecture, which incorporates a pyrimidine core linked to a 3,4-dimethoxyphenyl acetamide group via a thioether bridge, is frequently explored in the development of kinase inhibitors . The presence of the 5-methyl-1H-pyrazole substituent is a feature common in biologically active compounds that target various signaling pathways . Researchers are investigating this compound primarily in the context of oncology. Compounds with similar structural motifs, particularly those featuring pyrazole and pyrimidine heterocycles, have demonstrated potent inhibitory activity against key oncogenic pathways, such as the FLT3-ITD in acute myeloid leukemia and the BCR-ABL pathway . Furthermore, the dimethoxyphenyl acetamide moiety is a recognized pharmacophore in molecules studied for their antimicrobial properties, suggesting potential secondary research applications in developing new anti-infective agents . The mechanism of action for this class of compounds often involves the modulation of enzyme activity, such as protein kinases, which are critical regulators of cell proliferation, survival, and differentiation . By targeting these specific enzymes, this compound provides a valuable tool for researchers to dissect complex cellular signaling networks and investigate novel therapeutic strategies for proliferative and infectious diseases.

Properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-2-[6-(5-methylpyrazol-1-yl)pyrimidin-4-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O3S/c1-12-6-7-21-23(12)16-9-18(20-11-19-16)27-10-17(24)22-13-4-5-14(25-2)15(8-13)26-3/h4-9,11H,10H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUWDLGIYWREEIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=NN1C2=CC(=NC=N2)SCC(=O)NC3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,4-dimethoxyphenyl)-2-((6-(5-methyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, including its mechanism of action, therapeutic applications, and relevant research findings.

Structural Formula

The compound can be represented by the following structural formula:

N 3 4 dimethoxyphenyl 2 6 5 methyl 1H pyrazol 1 yl pyrimidin 4 yl thio acetamide\text{N 3 4 dimethoxyphenyl 2 6 5 methyl 1H pyrazol 1 yl pyrimidin 4 yl thio acetamide}

Molecular Characteristics

PropertyValue
Molecular FormulaC16H18N4O3S
Molecular Weight350.41 g/mol
DensityNot available
Melting PointNot available

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in cancer proliferation and inflammation. The presence of the pyrazole and pyrimidine moieties suggests potential inhibitory effects on kinases and other signaling pathways.

Therapeutic Applications

Research indicates that this compound may exhibit significant anticancer properties. For instance, studies have shown its effectiveness against various cancer cell lines, including:

Cell LineIC50 (µM)Reference
MCF73.79
SF-26812.50
NCI-H46042.30

Additionally, it may possess anti-inflammatory properties by inhibiting cyclooxygenase enzymes (COX), which are key players in the inflammatory response.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of similar compounds with biological activity:

  • Anticancer Activity : A study reported that derivatives containing the pyrazole ring exhibited cytotoxic effects against Hep-2 and P815 cell lines with IC50 values of 3.25 mg/mL and 17.82 mg/mL respectively .
  • Kinase Inhibition : Another investigation highlighted that compounds with similar structures inhibited Aurora-A kinase with IC50 values as low as 0.067 µM, suggesting potent antitumor activity .
  • Inflammation Modulation : Research has also pointed towards the potential of these compounds in modulating inflammatory responses through COX inhibition .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Activity Profiles

The following table compares the target compound with key structural analogs derived from the evidence:

Compound Core Structure Substituents Biological Activity ADMET Profile
Target Compound Pyrimidine-thioacetamide 6-(5-Methyl-1H-pyrazol-1-yl), 3,4-dimethoxyphenyl Hypothesized anticonvulsant (based on pyrazole’s π-π stacking potential) Predicted moderate bioavailability (pyrazole may reduce solubility vs. pyridine)
Epirimil (N-(3,4-Dimethoxyphenyl)-2-((2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl)thio)acetamide) Pyrimidine-thioacetamide 2-Methyl-6-(pyridin-2-yl), 3,4-dimethoxyphenyl ED₅₀ = 32.7 mg/kg (MES model); 100% seizure prevention in vivo; no behavioral toxicity High oral bioavailability; favorable drug-likeness (Lipinski’s rules compliant)
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B) Benzamide 3,4-Dimethoxyphenethyl No activity data (synthetic intermediate) Not reported
736168-34-6 (N-(4-Methoxyphenyl)-2-(1H-pyrazolo[3,4-d]pyrimidin-4-ylsulfanyl)acetamide) Pyrazolo-pyrimidine-thioacetamide 1H-Pyrazolo[3,4-d]pyrimidin-4-ylsulfanyl, 4-methoxyphenyl Unknown (structural focus on pyrazolo-pyrimidine) Not reported

Key Findings from Analogous Compounds

  • Epirimil :

    • Mechanism : Binds to voltage-gated sodium channels and GABA receptors via pyridine’s π-π interactions and hydrogen bonding .
    • Efficacy : ED₅₀ = 32.7 mg/kg (MES model), protective index (TD₅₀/ED₅₀) = 2.1, indicating a wide safety margin .
    • ADMET : Predicted Caco-2 permeability = 0.85 nm/s; blood-brain barrier penetration (logBB = 0.3) .
  • Target Compound Hypotheses :

    • The substitution of pyridin-2-yl (Epirimil) with 5-methylpyrazole may alter binding kinetics. Pyrazole’s smaller size and reduced basicity could weaken interactions with sodium channels but enhance selectivity for other targets (e.g., carbonic anhydrase isoforms).
    • Increased metabolic stability is plausible due to pyrazole’s resistance to oxidation compared to pyridine .

Molecular Docking and Substituent Effects

Epirimil’s molecular docking studies revealed strong affinity (−9.2 kcal/mol) for the sodium channel α-subunit (PDB: 6AGF), driven by pyridine’s coordination with Lys142 and Arg859 .

Q & A

Q. Methodological workflow :

  • PASS prediction : Use the Prediction of Activity Spectra for Substances (PASS) algorithm to estimate antibacterial or kinase inhibitory activity based on structural fragments (e.g., pyrimidine-thioether motifs) .
  • Molecular docking : Dock the compound into target proteins (e.g., EGFR kinase) using AutoDock Vina. Prioritize binding poses with strong hydrogen bonds to methoxy groups and pyrimidine-thio interactions .
  • ADMET profiling : Predict pharmacokinetics (e.g., CYP450 inhibition) with tools like SwissADME or ADMETLab .

Advanced: How do structural modifications (e.g., substituent variations) impact this compound’s bioactivity?

A structure-activity relationship (SAR) study might focus on:

  • Methoxy group position : Compare 3,4-dimethoxy vs. 2,5-dimethoxy analogs to assess steric/electronic effects on target binding.
  • Pyrazole substituents : Replace 5-methyl with trifluoromethyl to enhance metabolic stability, as seen in similar compounds .
  • Thioacetamide linker : Test sulfone or phosphonate analogs to modulate solubility and target engagement .
    Validation : Use in vitro assays (e.g., IC₅₀ measurements) and correlate with computational predictions .

Advanced: What analytical techniques resolve challenges in characterizing this compound’s stability?

  • Forced degradation studies : Expose the compound to heat (40–60°C), light (ICH Q1B), and hydrolytic conditions (pH 1–13). Monitor degradation via UPLC-PDA-MS to identify labile groups (e.g., thioether oxidation) .
  • Kinetic stability assays : Use Arrhenius plots to extrapolate shelf-life under storage conditions.
  • Solid-state analysis : Perform XRPD or DSC to detect polymorphic transitions affecting stability .

Advanced: How can researchers integrate multi-omics data to elucidate this compound’s mechanism of action?

  • Transcriptomics : Treat cell lines (e.g., HeLa) and analyze RNA-seq data to identify dysregulated pathways (e.g., MAPK signaling).
  • Proteomics : Use SILAC labeling and LC-MS/MS to quantify protein expression changes, focusing on kinase targets .
  • Metabolomics : Apply NMR or HRMS to profile metabolites, linking cellular responses to compound exposure .

Basic: What safety protocols are critical when handling this compound in vitro?

  • PPE : Use nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Conduct reactions in a fume hood to avoid inhalation of fine particulates.
  • Waste disposal : Neutralize acidic/basic byproducts before disposal in designated hazardous waste containers .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.